2,2,2-trichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Description
2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a trichloroacetamide group and a sulfonyl-substituted phenyl ring.
Properties
Molecular Formula |
C14H17Cl3N2O3S |
|---|---|
Molecular Weight |
399.7 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H17Cl3N2O3S/c1-10-6-8-19(9-7-10)23(21,22)12-4-2-11(3-5-12)18-13(20)14(15,16)17/h2-5,10H,6-9H2,1H3,(H,18,20) |
InChI Key |
IRSMGSRQJMXHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the trichloroacetamide precursor. This precursor is then reacted with 4-[(4-methylpiperidino)sulfonyl]phenyl derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trichloroacetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE
- 4-METHYL-N-(2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE
- 2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE
Uniqueness
The uniqueness of 2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE lies in its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit unique binding properties, stability, and efficacy in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
